molecular formula C15H14ClNO2 B2599997 4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol CAS No. 4487-64-3

4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol

Cat. No.: B2599997
CAS No.: 4487-64-3
M. Wt: 275.73
InChI Key: FEZQPLTWKDCASM-LICLKQGHSA-N
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Description

4-Chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol is a Schiff base derived from the condensation of 5-chlorosalicylaldehyde and 4-ethoxyaniline. Its structure features a phenolic ring substituted with a chlorine atom at position 4, an imine group in the E-configuration, and a 4-ethoxyphenyl group (Figure 1).

Properties

IUPAC Name

4-chloro-2-[(4-ethoxyphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-2-19-14-6-4-13(5-7-14)17-10-11-9-12(16)3-8-15(11)18/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZQPLTWKDCASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol typically involves the condensation of 4-chlorophenol with 4-ethoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Schiff bases with structural similarities often differ in substituents on the aromatic rings or the imine-linked phenyl group. Key analogs include:

Halogen-Substituted Derivatives
  • 4-Chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol Exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli when complexed with Cu(II) and Zn(II) ions . The electron-withdrawing fluorine atom enhances metal-binding affinity compared to methoxy or methyl groups.
  • 4-Bromo-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol Crystal structure reveals a planar conformation with intramolecular O–H⋯N hydrogen bonding and weak C–H⋯Cl interactions .
Alkyl/Aryl-Substituted Derivatives
  • 4-Chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol Crystal structure (space group P2₁/n) shows a dihedral angle of 2.71° between aromatic rings and a 3D network stabilized by C–H⋯π interactions . The steric bulk of the 3,4-dimethylphenyl group reduces planarity compared to the ethoxy analog.
  • 4-Methyl-2-{(E)-[(4-methylphenyl)imino]methyl}phenol Hirshfeld surface analysis indicates dominant H⋯H (59.9%) and H⋯C (21.9%) interactions .
Ethoxy-Substituted Derivatives
  • 2-Ethoxy-6-[(E)-[(2-hydroxyphenyl)imino]methyl]phenol DFT studies reveal a narrow HOMO-LUMO gap (4.25 eV) due to resonance stabilization from the ethoxy group . The ethoxy group’s electron-donating nature enhances stability in acidic conditions compared to nitro or chloro substituents.

Theoretical Studies

  • DFT Analysis : Ethoxy-substituted derivatives exhibit lower HOMO-LUMO gaps (e.g., 4.25 eV in ) compared to nitro (5.10 eV) or chloro (4.80 eV) analogs, suggesting higher reactivity .
  • Molecular Electrostatic Potential (MEP): The ethoxy group creates a nucleophilic region around the oxygen atom, favoring interactions with electrophilic metal ions .

Biological Activity

4-Chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol, also known by its IUPAC name, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C15H14ClNO2
  • Molecular Weight : 275.73 g/mol
  • CAS Number : 4487-64-3

The compound is synthesized through the condensation of 4-chlorophenol with 4-ethoxybenzaldehyde under acidic conditions, typically involving reflux and subsequent recrystallization for purification .

The biological activity of 4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol is primarily attributed to its interaction with various molecular targets, particularly enzymes. The compound can act as an enzyme inhibitor by binding to the active or allosteric sites, thereby modulating enzyme activity. This interaction may affect several metabolic and signaling pathways in biological systems .

Antimicrobial Activity

Research indicates that 4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The minimum inhibitory concentration (MIC) values for certain bacteria have been reported in the micromolar range .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through mechanisms that involve the modulation of oxidative stress and apoptosis-related proteins. For instance, derivatives with chloro substituents have shown enhanced cytotoxicity compared to their non-substituted counterparts .

Enzyme Inhibition

A significant aspect of the biological activity of this compound is its ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. The IC50 values for AChE inhibition have been reported as low as 0.232 µM, indicating potent activity . This property positions it as a potential therapeutic agent in treating neurodegenerative diseases like Alzheimer's.

Structure-Activity Relationship (SAR)

The structural modifications on the phenolic and imine components significantly influence the biological activity of 4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol. A comparative analysis with similar Schiff base compounds reveals that:

  • Chloro Substitution : The presence of a chloro group at specific positions enhances enzyme inhibition and antimicrobial activity.
  • Ethoxy Group Influence : The ethoxy substituent contributes to increased lipophilicity, which may improve membrane permeability and bioavailability .

Case Studies

  • Study on Anticancer Activity :
    A recent study explored the effects of this compound on breast cancer cell lines, revealing that it induces cell cycle arrest and apoptosis through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • AChE Inhibition Analysis :
    Another investigation focused on the AChE inhibitory effects of various Schiff bases derived from phenolic compounds, highlighting that those with electron-withdrawing groups like chlorine exhibited superior inhibition compared to others .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Biological Activity
4-Chloro-2-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenolStructure0.232AChE Inhibition
4-Chloro-2-{(E)-[(2-Methoxyphenyl)imino]methyl}phenolStructure0.190AChE Inhibition
4-Chloro-3-{(E)-[(3-Hydroxyphenyl)imino]methyl}phenolStructure1.175Reduced AChE Activity

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